Butane-1,4-diol;1-isocyanato-4-[(4-isocyanatocyclohexyl)methyl]cyclohexane;oxepan-2-one Butane-1,4-diol;1-isocyanato-4-[(4-isocyanatocyclohexyl)methyl]cyclohexane;oxepan-2-one
Brand Name: Vulcanchem
CAS No.: 53504-41-9
VCID: VC16555943
InChI: InChI=1S/C15H22N2O2.C6H10O2.C4H10O2/c18-10-16-14-5-1-12(2-6-14)9-13-3-7-15(8-4-13)17-11-19;7-6-4-2-1-3-5-8-6;5-3-1-2-4-6/h12-15H,1-9H2;1-5H2;5-6H,1-4H2
SMILES:
Molecular Formula: C25H42N2O6
Molecular Weight: 466.6 g/mol

Butane-1,4-diol;1-isocyanato-4-[(4-isocyanatocyclohexyl)methyl]cyclohexane;oxepan-2-one

CAS No.: 53504-41-9

Cat. No.: VC16555943

Molecular Formula: C25H42N2O6

Molecular Weight: 466.6 g/mol

* For research use only. Not for human or veterinary use.

Butane-1,4-diol;1-isocyanato-4-[(4-isocyanatocyclohexyl)methyl]cyclohexane;oxepan-2-one - 53504-41-9

Specification

CAS No. 53504-41-9
Molecular Formula C25H42N2O6
Molecular Weight 466.6 g/mol
IUPAC Name butane-1,4-diol;1-isocyanato-4-[(4-isocyanatocyclohexyl)methyl]cyclohexane;oxepan-2-one
Standard InChI InChI=1S/C15H22N2O2.C6H10O2.C4H10O2/c18-10-16-14-5-1-12(2-6-14)9-13-3-7-15(8-4-13)17-11-19;7-6-4-2-1-3-5-8-6;5-3-1-2-4-6/h12-15H,1-9H2;1-5H2;5-6H,1-4H2
Standard InChI Key ZECDNEGVMOSZJI-UHFFFAOYSA-N
Canonical SMILES C1CCC(=O)OCC1.C1CC(CCC1CC2CCC(CC2)N=C=O)N=C=O.C(CCO)CO

Introduction

Chemical Structure and Properties

Molecular Composition

Butane-1,4-diol;1-isocyanato-4-[(4-isocyanatocyclohexyl)methyl]cyclohexane;oxepan-2-one is a ternary system comprising three distinct moieties:

  • Butane-1,4-diol: A linear diol with hydroxyl groups at terminal positions, serving as a flexible spacer and crosslinking agent.

  • 1-Isocyanato-4-[(4-isocyanatocyclohexyl)methyl]cyclohexane: A bicyclic isocyanate providing two reactive -NCO groups for polymerization.

  • Oxepan-2-one (ε-caprolactone): A seven-membered lactone ring contributing ester linkages and biodegradability to resultant polymers .

The molecular formula is C25H42N2O6, with a molecular weight of 466.6 g/mol. Key physicochemical properties include a boiling point of 363.4°C and a flash point of 149.8°C, indicating moderate thermal stability .

Table 1: Key Physicochemical Properties

PropertyValue
CAS No.53504-41-9
Molecular FormulaC25H42N2O6
Molecular Weight (g/mol)466.6
Boiling Point (°C)363.4
Flash Point (°C)149.8
PSA (Ų)125.62
LogP4.02

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of this compound involves a multi-step process:

  • Butane-1,4-diol Production: Typically derived from the hydrogenation of maleic anhydride at 150–240°C and 25–75 bar, catalyzed by nickel or copper-chromium oxides.

  • Isocyanate Functionalization: Reaction of cyclohexane derivatives with phosgene or non-phosgene routes (e.g., catalytic carbonylation of amines) to introduce -NCO groups .

  • Lactone Incorporation: Ring-opening polymerization of ε-caprolactone under basic or acidic conditions, often using tin octoate as a catalyst.

Industrial-scale production requires precise stoichiometric control to prevent side reactions, such as allophanate or biuret formation, which compromise product integrity .

Manufacturing Challenges

  • Safety Concerns: Isocyanates are highly reactive and require handling under inert atmospheres to avoid moisture-induced side reactions .

  • Purity Requirements: Residual solvents or unreacted monomers must be minimized (<0.1%) to ensure optimal polymer performance .

Applications in Polymer Science

Polyurethane Foams

The compound’s dual isocyanate groups react with polyols to form urethane linkages, creating flexible or rigid foams. Key applications include:

  • Insulation Materials: Rigid foams exhibit thermal conductivity values of 0.022–0.028 W/m·K, making them ideal for building insulation .

  • Automotive Cushioning: Soft foams with density ranges of 20–60 kg/m³ are used in seats and headrests .

Elastomers and Coatings

Incorporating ε-caprolactone enhances elasticity and hydrolytic stability. Notable uses include:

  • Wear-Resistant Coatings: Achieve tensile strengths up to 40 MPa and elongation at break exceeding 500% .

  • Medical Devices: Biodegradable elastomers for temporary implants, degrading via ester hydrolysis over 6–12 months.

Table 2: Comparative Performance of Polyurethane Types

PropertyFlexible FoamRigid FoamElastomer
Density (kg/m³)20–6030–2001,100–1,300
Tensile Strength (MPa)0.1–0.50.3–1.520–40
Thermal ConductivityN/A0.022–0.028N/A

Market Dynamics and Future Outlook

Global Market Trends

The polyurethane market, valued at $72.5 billion in 2023, is projected to grow at a 6.8% CAGR through 2030, driven by construction and automotive demands . CAS 53504-41-9 occupies a niche segment, with production concentrated in Asia-Pacific (65% market share) .

Emerging Opportunities

  • Sustainable Alternatives: Development of bio-based butane-1,4-diol from sugarcane or corn starch, reducing reliance on petrochemicals .

  • Recycling Technologies: Chemical depolymerization methods to recover ε-caprolactone for closed-loop manufacturing.

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